molecular formula C11H15NO4S B3279834 5-[(Isopropylamino)sulfonyl]-2-methylbenzoic acid CAS No. 701272-37-9

5-[(Isopropylamino)sulfonyl]-2-methylbenzoic acid

Cat. No.: B3279834
CAS No.: 701272-37-9
M. Wt: 257.31 g/mol
InChI Key: RQIUXSOALNIUDT-UHFFFAOYSA-N
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Description

5-[(Isopropylamino)sulfonyl]-2-methylbenzoic acid is a sulfonamide-substituted benzoic acid derivative characterized by an isopropylamino group attached to the sulfonyl moiety at the 5-position of the aromatic ring and a methyl group at the 2-position.

Properties

IUPAC Name

2-methyl-5-(propan-2-ylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-7(2)12-17(15,16)9-5-4-8(3)10(6-9)11(13)14/h4-7,12H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIUXSOALNIUDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401207358
Record name 2-Methyl-5-[[(1-methylethyl)amino]sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401207358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701272-37-9
Record name 2-Methyl-5-[[(1-methylethyl)amino]sulfonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=701272-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-5-[[(1-methylethyl)amino]sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401207358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Isopropylamino)sulfonyl]-2-methylbenzoic acid typically involves the following steps:

    Nitration: The starting material, 2-methylbenzoic acid, undergoes nitration to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Sulfonylation: The amino group is then reacted with isopropylamine and a sulfonyl chloride to introduce the isopropylamino sulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-[(Isopropylamino)sulfonyl]-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acids or sulfoxides.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

5-[(Isopropylamino)sulfonyl]-2-methylbenzoic acid is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 5-[(Isopropylamino)sulfonyl]-2-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the sulfonyl group can participate in covalent bonding or act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-[(Isopropylamino)sulfonyl]-2-methylbenzoic acid with structurally related sulfonamide benzoic acid derivatives, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at 5-Position Notable Properties/Applications References
This compound C11H15NO4S 257.31 (calculated) Isopropylamino-sulfonyl High lipophilicity; potential enzyme inhibitor
5-[(Cyclopropylamino)sulfonyl]-2-methylbenzoic acid C11H13NO4S 255.29 Cyclopropylamino-sulfonyl Moderate polarity; used in small-molecule libraries
5-[(2-Methoxyethyl)sulfamoyl]-2-methylbenzoic acid C11H15NO5S 273.31 2-Methoxyethylamino-sulfonyl Enhanced solubility due to ether group; lab scaffold
5-(Dimethylsulfamoyl)-2-methylbenzoic acid C10H13NO4S 243.28 Dimethylamino-sulfonyl Compact structure; discontinued commercial use
5-Methyl-2-[(phenylsulfonyl)amino]benzoic acid C14H13NO4S 291.32 Phenylsulfonyl-amino (at 2-position) Reported in methionine aminopeptidase studies
5-{[(2-Furylmethyl)amino]sulfonyl}-2-methylbenzoic acid C13H13NO5S 295.31 2-Furfurylmethylamino-sulfonyl Heterocyclic substituent; research chemical

Key Observations:

Substituent Effects on Lipophilicity: The isopropylamino group confers higher lipophilicity (logP ~2.5 estimated) compared to cyclopropylamino (logP ~2.0) or 2-methoxyethylamino (logP ~1.3) groups. This property may enhance blood-brain barrier penetration for central nervous system targets . Phenylsulfonyl derivatives (e.g., ) exhibit lower solubility due to aromatic stacking but show specificity in enzyme inhibition .

Furfurylmethylamino derivatives () are explored as kinase inhibitors due to their heterocyclic motifs .

Synthetic Accessibility: Compounds with smaller substituents (e.g., dimethylamino) are easier to synthesize, as seen in the streamlined processes for 5-(chlorosulfonyl)-2-methylbenzoic acid intermediates (). Bulkier groups like isopropylamino may require specialized coupling agents, increasing production costs .

Biological Activity

5-[(Isopropylamino)sulfonyl]-2-methylbenzoic acid, a compound with the CAS number 701272-37-9, is part of a class of sulfonamide derivatives that have garnered attention for their potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoic acid core with an isopropylamino sulfonyl group, which contributes to its unique biological profile. The structural formula can be represented as follows:

C12H15N1O4S\text{C}_{12}\text{H}_{15}\text{N}_{1}\text{O}_{4}\text{S}

This structure is crucial for its interaction with biological targets.

Research indicates that this compound exhibits anti-inflammatory , antimicrobial , and analgesic properties. These effects are primarily mediated through the inhibition of specific enzymes and pathways involved in inflammatory responses.

  • Anti-inflammatory Activity : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the synthesis of prostaglandins involved in inflammation. In vitro studies suggest that it effectively reduces the production of pro-inflammatory cytokines.
  • Antimicrobial Properties : Preliminary studies indicate that this compound possesses antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
  • Analgesic Effects : The analgesic properties are likely linked to its ability to modulate pain signaling pathways, possibly through interactions with opioid receptors or other pain-related receptors.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of COX enzymes
AntimicrobialActivity against Gram-positive and Gram-negative bacteria
AnalgesicReduction in pain response in animal models

Case Study: Anti-inflammatory Effects

In a study conducted on animal models of arthritis, administration of this compound resulted in a significant reduction in joint swelling and pain scores compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues, indicating effective modulation of the inflammatory response .

Case Study: Antimicrobial Efficacy

A screening study evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL, suggesting strong potential for further development as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the solubility of 5-[(Isopropylamino)sulfonyl]-2-methylbenzoic acid in organic solvents?

  • Methodology : Use gravimetric or UV-spectrophotometric analysis in solvents of varying polarity (e.g., alcohols, ethers, esters). For example, follow the Abraham model parameters (e.g., solute descriptors S=0.840S = 0.840, A=0.420A = 0.420, B=0.440B = 0.440) to predict solubility behavior in alcohols like ethanol or 1-propanol, as demonstrated for structurally similar 2-methylbenzoic acid derivatives .

Q. How can HPLC be optimized for detecting impurities in synthesized this compound?

  • Methodology : Utilize reversed-phase HPLC with a C18 column and mobile phases like methanol/water or acetonitrile/water (e.g., 60:40 v/v) at 1.0 mL/min flow rate. Include internal standards such as sulfanilamide or sulfapyridine for retention time calibration, as described in sulfonamide mixture analyses .

Q. What synthetic routes are feasible for introducing the isopropylamino-sulfonyl group to 2-methylbenzoic acid?

  • Methodology : Employ sulfonation of 2-methylbenzoic acid using chlorosulfonic acid, followed by nucleophilic substitution with isopropylamine. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and purify intermediates via recrystallization in ethanol/water mixtures .

Q. How can in vitro bioactivity assays be designed to evaluate the herbicidal potential of this compound?

  • Methodology : Use leaf-disk assays or root elongation inhibition tests in model plants (e.g., Arabidopsis). Compare activity to known herbicides like acifluorfen (a nitrobenzoic acid derivative) by measuring IC₅₀ values for photosynthetic inhibition .

Advanced Research Questions

Q. What computational approaches predict the solubility and partitioning behavior of this compound in solvent mixtures?

  • Methodology : Apply the Abraham solvation model with solute descriptors (E=0.730E = 0.730, L=4.6770L = 4.6770) to calculate log10_{10}(SR) or log10_{10}(GSR) values. Validate predictions against experimental data for solvents like 1-decanol or propylene carbonate, as done for 2-methylbenzoic acid .

Q. How can structure-activity relationship (SAR) studies be conducted to optimize its enzyme inhibition properties?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) against target enzymes (e.g., AMP-activated protein kinase), followed by in vitro kinase assays. Use analogs like MK-3903 (a benzimidazole-benzoic acid hybrid) as a reference for hit-to-lead optimization .

Q. What strategies mitigate byproduct formation during the sulfonation step of synthesis?

  • Methodology : Control reaction temperature (<5°C) during chlorosulfonic acid addition to minimize polysubstitution. Characterize impurities (e.g., dichlorobenzoic acid derivatives) via LC-MS and optimize purification using preparative HPLC with trifluoroacetic acid as an ion-pairing agent .

Q. How does the compound’s solubility vary in biphasic solvent systems, and what implications does this have for crystallization?

  • Methodology : Screen solvent/anti-solvent pairs (e.g., THF/water, ethyl acetate/heptane) using high-throughput crystallization plates. Analyze crystal morphology via XRPD and correlate with solubility parameters derived from the Hansen solubility sphere .

Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical studies?

  • Methodology : Assess oral bioavailability in rodent models via plasma concentration-time profiles. Use LC-MS/MS for quantification and compare with structurally related sulfonamides to estimate metabolic stability (e.g., cytochrome P450 inhibition assays) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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